![molecular formula C17H25FN2O3 B2816282 tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate CAS No. 1286264-77-4](/img/structure/B2816282.png)
tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate
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Description
Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Synthesis and Characterization
Key Intermediate for Vandetanib : One study describes the synthesis of a closely related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The compound was synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol, with the total yield of the three steps being 20.2% (Min Wang et al., 2015).
Intermediate for Biologically Active Compounds : Another study focused on tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib. This compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material, achieving a total yield of 49.9% (D. Kong et al., 2016).
Synthesis for Benziimidazole Compounds : Another related research involved tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, synthesized as an important intermediate for the development of biologically active benziimidazole compounds. The compound was obtained through a simple low-cost amination process (Liu Ya-hu, 2010).
Applications in Drug Synthesis
- ACC1/2 Non-Selective Inhibitors : A study on the synthesis of novel (4-piperidinyl)-piperazine derivatives, including the fluoro-substituted tert-butoxycarbonyl group, identified these compounds as potent ACC1/2 non-selective inhibitors. This research is instrumental in understanding the compound's role in reducing hepatic de novo fatty acid synthesis (Tomomichi Chonan et al., 2011).
properties
IUPAC Name |
tert-butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-9-7-12(8-10-20)11-22-15-13(18)5-4-6-14(15)19/h4-6,12H,7-11,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGJPUXOGZTQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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